

Chemical structure and properties of (1R,2R)-2-PCCA hydrochloride

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Compound of Interest

Compound Name: (1R,2R)-2-PCCA hydrochloride

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An In-depth Technical Guide to (1R,2R)-2-PCCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.^{[1][2]} Its activity as a GPR88 agonist makes it a valuable research tool for investigating the physiological functions of this receptor and its potential as a therapeutic target for neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical structure, properties, and experimental data related to **(1R,2R)-2-PCCA hydrochloride**.

Chemical Structure and Properties

(1R,2R)-2-PCCA hydrochloride is a specific diastereomer of 2-PCCA.^[1] The "(1R,2R)" designation refers to the stereochemistry of the cyclopropane ring, which has been shown to be crucial for its high potency at the GPR88 receptor.^{[3][4]} The hydrochloride salt form enhances its solubility and stability for experimental use.

Property	Value
IUPAC Name	(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid --INVALID-LINK--amide dihydrochloride
CAS Number	1609563-71-4[1]
Molecular Formula	C30H39Cl2N3O[5]
Molecular Weight	528.56 g/mol [4][5]
Appearance	Light yellow to khaki solid[5]
Purity	>98%[5]
Storage	Store at 4°C under nitrogen. For long-term storage in solvent, store at -80°C (6 months) or -20°C (1 month).[1][4]

Biological Activity and Mechanism of Action

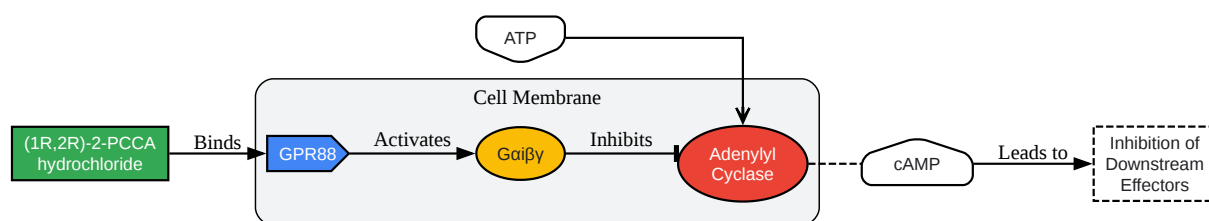
(1R,2R)-2-PCCA hydrochloride is a potent agonist of the GPR88 receptor.[1] GPR88 is known to couple to the Gαi subunit of the heterotrimeric G protein complex.[3] Activation of GPR88 by **(1R,2R)-2-PCCA hydrochloride** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling pathway is implicated in various neuronal functions, and its modulation by GPR88 agonists is a subject of ongoing research. The (1R,2R)-isomer is noted to be approximately 5-fold more potent than its (1S,2S)-diastereomer.[3][4]

Quantitative Biological Data

Assay Type	Cell Line	Parameter	Value	Reference
Cell-free Assay	-	EC50	3 nM	[1][6]
Cell-based Assay	GPR88-22F cells	EC50	603 nM	[1][6]
cAMP Inhibition Assay	HEK293 cells stably expressing human GPR88 and GloSensor-22F	EC50	56 nM	[1]
cAMP Inhibition Assay	HEK293T cells transiently expressing GPR88	EC50	373 nM	[3]
Calcium Mobilization Assay	Stable GPR88 cell line	EC50	468 nM	[7]

Signaling Pathway

The activation of the GPR88 receptor by **(1R,2R)-2-PCCA hydrochloride** initiates a Gαi-coupled signaling cascade.



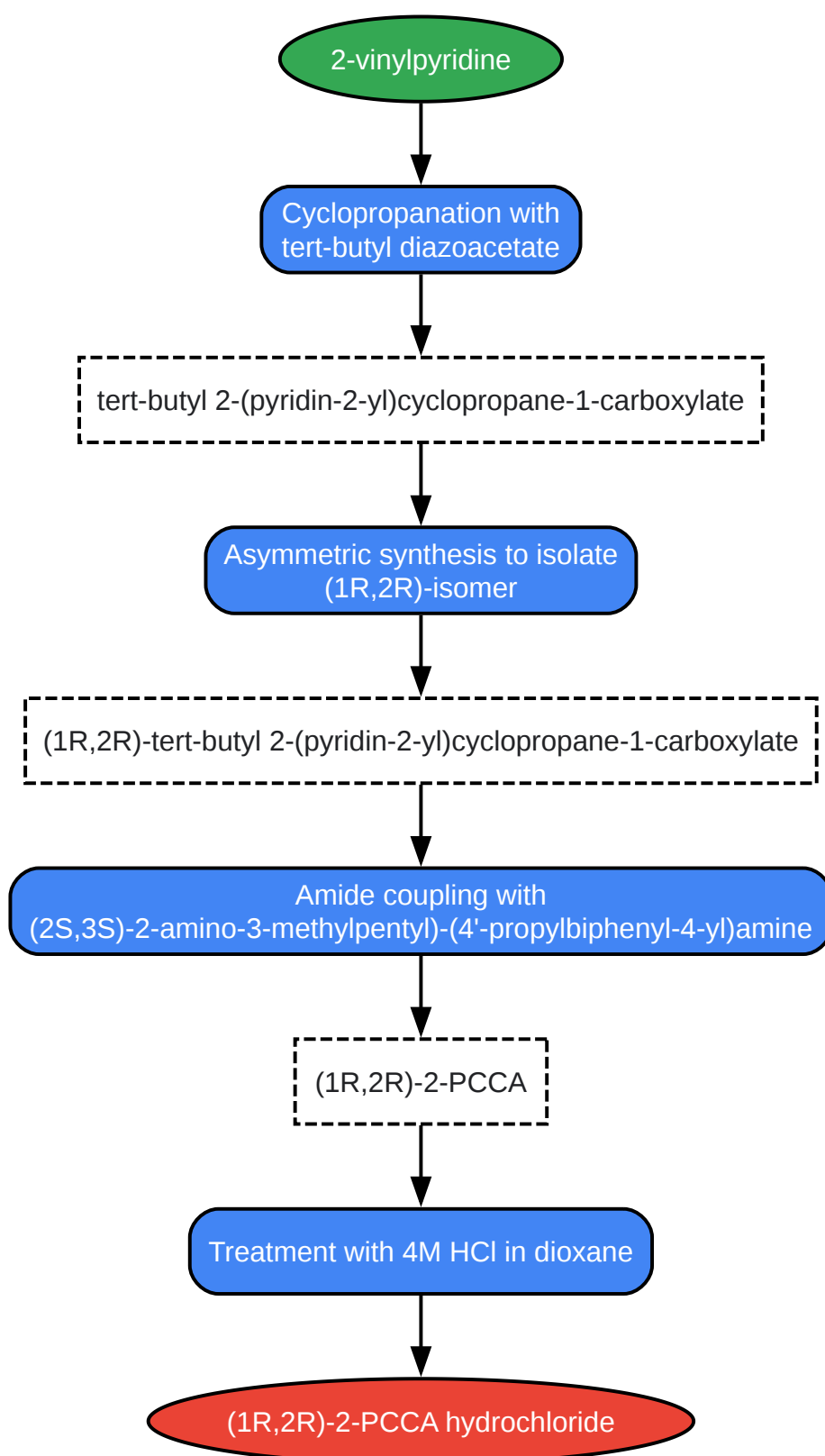
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Caption: GPR88 receptor signaling pathway initiated by **(1R,2R)-2-PCCA hydrochloride**.

Experimental Protocols

Synthesis of (1R,2R)-2-PCCA hydrochloride

The synthesis of (1R,2R)-2-PCCA and its hydrochloride salt has been described in the literature.^{[3][8]} The following is a generalized workflow based on published methods.



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Caption: General synthetic workflow for **(1R,2R)-2-PCCA hydrochloride**.

Detailed Protocol for Final HCl Salt Formation: To a solution of the free base, (1R,2R)-2-PCCA, in dichloromethane (CH_2Cl_2), 4 M HCl in dioxane is added.[3][8] The reaction is stirred at room temperature.[3][8] The solvent is then removed under reduced pressure to yield the hydrochloride salt.[3][8]

cAMP Inhibition Assay

This assay is used to determine the functional potency of **(1R,2R)-2-PCCA hydrochloride** at the GPR88 receptor.

Methodology:

- Cell Culture: HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) are cultured under standard conditions.[1]
- Compound Preparation: A stock solution of **(1R,2R)-2-PCCA hydrochloride** is prepared in a suitable solvent like DMSO and then serially diluted to the desired concentrations.[5]
- Assay Procedure:
 - Cells are plated in a multi-well plate and incubated.
 - The cells are then treated with varying concentrations of **(1R,2R)-2-PCCA hydrochloride**.
 - Adenylyl cyclase is stimulated using a known activator like isoproterenol to induce cAMP production.[3]
 - The inhibitory effect of the compound on cAMP production is measured by detecting the signal from the cAMP biosensor (e.g., luminescence).[1]
- Data Analysis: The data is normalized and a concentration-response curve is generated to calculate the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

In Vivo Studies

In vivo studies in rats have been conducted to evaluate the behavioral effects of 2-PCCA. Administration of 2-PCCA (0.1-3.2 mg/kg, i.p.) was found to decrease locomotor activity in a

dose-dependent manner.[9][10] It also reduced methamphetamine-induced hyperactivity.[9][10] However, at the doses that attenuated hyperactivity, 2-PCCA by itself also significantly decreased baseline motor activity.[10] Furthermore, 2-PCCA did not produce methamphetamine-like discriminative stimulus effects.[9][10]

Conclusion

(1R,2R)-2-PCCA hydrochloride is a valuable pharmacological tool for the study of GPR88. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an ideal probe for elucidating the role of GPR88 in the central nervous system and for exploring its therapeutic potential. Further research with this and related compounds will be critical in advancing our understanding of GPR88 biology.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (1R,2R)-2-PCCA hydrochloride | GPR88 Agonist | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

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